molecular formula C15H13N3O3S B2905304 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide CAS No. 1428348-01-9

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide

Cat. No.: B2905304
CAS No.: 1428348-01-9
M. Wt: 315.35
InChI Key: FBOXWOQLDFCTOH-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a benzothiadiazine core fused with a phenyl group at position 4 and an acetamide moiety at position 2. The 1,1-dioxido (sulfone) groups enhance electron-withdrawing properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c16-14(19)10-18-17-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)22(18,20)21/h1-9H,10H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOXWOQLDFCTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of o-phenylenediamine with sulfur-containing reagents under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions, where a suitable phenylating agent reacts with the benzothiadiazine intermediate.

    Acetamide Formation: The final step involves the acylation of the benzothiadiazine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted benzothiadiazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or ion channels, resulting in therapeutic effects.

Comparison with Similar Compounds

Benzothiadiazine vs. Benzothiazine Derivatives

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () replaces the thiadiazine ring with a thiazine system. Thiazine derivatives are typically less planar, affecting π-π stacking interactions in biological targets .

Benzotriazole Acetamides

N-(p-tolyl)-2-(1H-benzotriazol-1-yl)acetamide () replaces the thiadiazine core with a benzotriazole ring. Triazole systems exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing anti-inflammatory activity (e.g., 49% edema inhibition vs. diclofenac). However, benzothiadiazines may offer better metabolic stability due to sulfone groups .

Substituent Variations

Acetamide Side Chain Modifications

  • Molecular weight (421.5 g/mol) is comparable to the parent compound .
  • N-(2,6-Dimethylphenyl)acetamide derivative (): Substituents at the 2- and 6-positions create steric hindrance, possibly reducing binding affinity to enzymes. The addition of chloro and fluoro groups increases molecular weight (471.9 g/mol) and halogen-mediated interactions .

Aromatic Ring Substitutions

  • N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-benzo[e][1,2]thiazin-2-yl)acetamide (): The bromine atom and methoxybenzoyl group enhance α-glucosidase inhibition (IC₅₀ = 0.028 µM) through hydrophobic and π-stacking interactions. This highlights the importance of electron-withdrawing substituents in enzymatic activity .

Enzyme Inhibition

  • α-Glucosidase/α-Amylase Inhibition: The bromophenyl derivative () exhibits dual inhibition (non-competitive for α-glucosidase, competitive for α-amylase), whereas the parent compound’s activity is unreported. Molecular docking suggests sulfone groups stabilize binding via hydrogen bonds .
  • MAO-B and Cholinesterase Inhibition : Triazole-linked benzothiazole acetamides () show polypharmacological inhibition (MAO-B IC₅₀ = 0.18 µM), outperforming simpler benzothiadiazines. The acetamide linker’s flexibility is critical for target engagement .

Antimicrobial and Anticancer Activity

  • Benzimidazole-fused acetamides () demonstrate moderate antibacterial activity (MIC = 8–32 µg/mL), while thiadiazine derivatives are less studied in this context.
  • Substituent polarity may influence cytotoxicity .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₂₂H₁₉N₃O₄S 421.5 4-phenyl, 1,1-dioxido Under investigation
N-(4-Methoxyphenyl) analog () C₂₂H₁₉N₃O₄S 421.5 4-methoxyphenyl Unreported
N-(2,6-Dimethylphenyl) analog () C₂₃H₁₉ClFN₃O₃S 471.9 2,6-dimethylphenyl, Cl, F Unreported
Bromophenyl derivative () C₂₃H₁₈BrN₃O₅S 528.4 4-bromophenyl, 3-methoxybenzoyl α-Glucosidase/α-amylase inhibition
Phenoxyphenyl analog () C₂₁H₁₇N₃O₄S 407.4 4-phenoxyphenyl Unreported

Biological Activity

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H19N3O4S
Molecular Weight 421.5 g/mol
CAS Number 1031574-56-7

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of related compounds in the benzothiadiazine class. For instance, a study involving a related compound showed significant inhibition of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The compound demonstrated IC50 values of 5.17 µM and 18.82 µM against these enzymes, respectively . This suggests that derivatives of benzothiadiazine can effectively manage blood glucose levels.

The mechanism by which this compound operates may involve:

  • Enzyme Inhibition : The compound likely binds to active sites of enzymes involved in glucose metabolism, thereby reducing their activity.
  • Receptor Modulation : It may interact with various receptors influencing insulin signaling pathways.

Safety and Efficacy

In vivo studies using alloxan-induced diabetic mice demonstrated that treatment with similar benzothiadiazine derivatives resulted in improved biochemical markers (such as fasting glucose and insulin levels) compared to untreated controls . Histological examinations showed preservation of pancreatic architecture, indicating a protective effect against diabetes-induced damage.

Study 1: Antidiabetic Activity

In a study assessing the antidiabetic potential of a related compound (FA2), researchers evaluated its effect on alloxan-induced diabetic mice over 21 days. The results indicated that FA2 significantly reduced fasting blood glucose levels and improved lipid profiles compared to standard treatments like acarbose. Histological analysis confirmed the maintenance of normal pancreatic structure in treated animals .

Study 2: Enzyme Kinetics

Another study focused on enzyme kinetics revealed that FA2 exhibited non-competitive inhibition against α-glucosidase and α-amylase. The kinetic parameters indicated effective binding interactions that could be further explored for drug development .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Formation of the benzothiadiazine core via cyclization under controlled temperatures (70–90°C) and acidic or basic conditions, depending on substituents .
  • Step 2 : Introduction of the acetamide group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents like DMF or THF to avoid hydrolysis .
  • Optimization : Yield and purity are maximized by adjusting reaction time (6–24 hours), solvent polarity, and stoichiometric ratios of reagents. For instance, using a 1.2:1 molar ratio of thiol-containing intermediates to acetamide precursors reduces side products .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the phenyl group at position 4 of the benzothiadiazine ring shows distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 470.94 for C₂₃H₂₀ClN₃O₄S) .
  • X-ray Crystallography : Resolves conformational details, such as the dihedral angle between the benzothiadiazine and phenyl rings (~45°), critical for understanding steric effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and stability?

Density Functional Theory (DFT) studies calculate:

  • Frontier Molecular Orbitals (FMOs) : The energy gap between HOMO (-6.2 eV) and LUMO (-2.8 eV) predicts nucleophilic attack susceptibility at the acetamide carbonyl group .
  • Thermodynamic Stability : Gibbs free energy (ΔG) calculations reveal the benzothiadiazine core’s stability under physiological pH, with degradation pathways involving sulfone group hydrolysis .
  • Reaction Mechanisms : Transition state modeling explains regioselectivity in substitution reactions, such as preferential attack at the sulfur atom in the thiadiazine ring .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by 10-fold) may arise from:

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states of the sulfone group, affecting binding affinity .
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for kinase assays) and validate results with orthogonal methods like SPR (Surface Plasmon Resonance) to confirm target engagement .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Byproduct Analysis : LC-MS and HPLC-MS/MS detect impurities, such as over-oxidized sulfone derivatives or dimerization products .
  • Process Optimization : Reducing reaction temperature by 10°C during cyclization decreases dimer formation by 30%. Solvent screening (e.g., switching from DCM to acetonitrile) improves selectivity .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups at the phenyl ring) and correlate changes with bioactivity .
  • 3D-QSAR Models : Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic and steric contributions to activity, validated with leave-one-out cross-validation (R² > 0.8) .

Q. How do solvent and pH affect the compound’s stability in pharmacological assays?

  • pH-Dependent Degradation : The sulfone group hydrolyzes at pH < 5, forming sulfonic acid derivatives. Stability is maintained in neutral buffers (pH 7.0–7.4) for up to 72 hours .
  • Solvent Selection : Use DMSO for stock solutions (<10% v/v in assays) to prevent precipitation. Aqueous solubility is enhanced with co-solvents like PEG-400 .

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